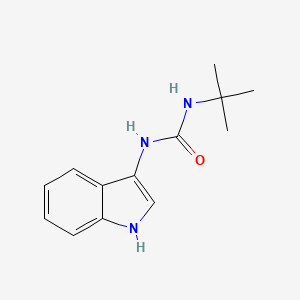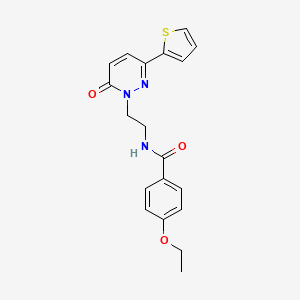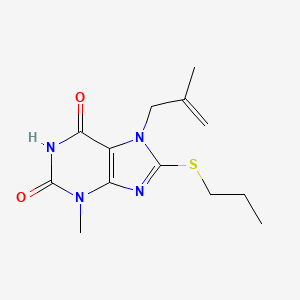
1-(tert-butyl)-3-(1H-indol-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(tert-butyl)-3-(1H-indol-3-yl)urea” is a chemical compound with the empirical formula C13H15NO2 . It is also known as “tert-Butyl 1-indolecarboxylate”, “1-Indolecarboxylic acid tert-butyl ester”, “N-tert-Butoxycarbonylindole”, and "N-Butyloxycarbonylindole" .
Molecular Structure Analysis
The molecular structure of “1-(tert-butyl)-3-(1H-indol-3-yl)urea” consists of a tert-butyl group, which is a portion of a molecular structure equivalent to 2-methyl propane minus one hydrogen atom from carbon 2 , attached to an indole ring via a urea linkage. The SMILES string for this compound is "CC©©OC(=O)n1ccc2ccccc12" .Chemical Reactions Analysis
This compound can act as a reactant in the preparation of various other compounds, including potent plant-growth inhibitors, cannabinoid CB2 receptor ligands, analogues of isomeridianin G (evaluated as GSK-3β inhibitors), and inhibitors of the Yersinia pestis salicylate adenylation domain YbtE .Physical And Chemical Properties Analysis
The compound has a molecular weight of 217.26 . It has a refractive index of 1.543 (lit.) and a density of 1.07 g/mL at 25 °C (lit.) . The boiling point is 201 °C (lit.) .Aplicaciones Científicas De Investigación
Stereoselectivity in Electrophilic Substitution
The regioselectivity of the deprotonation of ergolinyl-urea derivatives, which are structurally related to "1-(tert-butyl)-3-(1H-indol-3-yl)urea," depends on the substituent at the indole nitrogen. These compounds demonstrate how reaction conditions and reagents influence the production of cis or trans fused products, providing insight into synthetic pathways for creating stereochemically complex molecules (Sauer, Schröter, & Künzer, 1988).
Molecular Recognition
p-tert-Butylcalix[5]arenes with a urea functionality exhibit remarkable efficiency as receptors for omega-amino acids and biogenic amines. These compounds showcase the ability to form multipoint molecular recognition, emphasizing their potential in sensing and binding specific biological molecules (Ballistreri et al., 2003).
Material Science and Molecular Devices
Cyclodextrin complexes of stilbene derivatives, featuring urea-linked structures, demonstrate the ability to undergo photoisomerization. These complexes can function as molecular devices, illustrating the role of urea derivatives in the development of smart materials with potential applications in molecular switches and data storage technologies (Lock et al., 2004).
Novel Synthetic Pathways
Research on urea derivatives also includes the development of new compounds and exploration of their synthesis pathways. For example, the synthesis of 3-(tert-butyl)perhydro-1,5,3-dithiazepine from triazinones, with urea acting as a leaving group, highlights innovative approaches to creating novel molecules (Wellmar, 1998).
Safety and Hazards
Propiedades
IUPAC Name |
1-tert-butyl-3-(1H-indol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-13(2,3)16-12(17)15-11-8-14-10-7-5-4-6-9(10)11/h4-8,14H,1-3H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLZUWANDLUJFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=CNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl [(2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetate](/img/structure/B2675727.png)

![ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)thiophene-3-carboxylate](/img/structure/B2675731.png)
![[(4-cyclopropyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B2675732.png)





![N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]but-2-ynamide](/img/structure/B2675738.png)
![1-(3-{3-[(Ethylsulfonyl)amino]phenyl}-5-(2-furyl)-2-pyrazolinyl)butan-1-one](/img/structure/B2675740.png)


![1-(2-Azaspiro[5.6]dodecan-2-yl)ethan-1-one](/img/structure/B2675747.png)